molecular formula C11H16N5NaO9P2 B605492 Phosphomethylphosphonic acid adenosyl ester CAS No. 104835-70-3

Phosphomethylphosphonic acid adenosyl ester

Cat. No. B605492
M. Wt: 447.2123
InChI Key: RFGZKSPLJPHQMI-YCSZXMBFSA-M
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Description

Phosphomethylphosphonic acid adenosyl ester belongs to the class of organic compounds known as purine ribonucleoside monophosphates. These are nucleotides consisting of a purine base linked to a ribose to which one monophosphate group is attached . It has been identified in human blood, but it is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .


Synthesis Analysis

The synthesis of phosphonic acids and their esters, which could potentially include Phosphomethylphosphonic acid adenosyl ester, has been described in literature . The fundamental methods include the Michaelis–Arbuzov reaction, catalytic cross-coupling reaction, and the Mannich-type condensation . If synthesis leads to an ester, transformation into a phosphonic acid is usually required. Therefore, two methods of such transformation are presented: acidic hydrolysis and transsilylation/methanolysis .


Molecular Structure Analysis

The molecular formula of Phosphomethylphosphonic acid adenosyl ester is C11H17N5O9P2 . The average molecular weight is 425.228 Da and the monoisotopic molecular weight is 425.050140 Da .


Chemical Reactions Analysis

Esters, including Phosphomethylphosphonic acid adenosyl ester, can undergo a variety of reactions. One such reaction is hydrolysis, which is catalyzed by either an acid or a base . Acidic hydrolysis is simply the reverse of esterification. The ester is heated with a large excess of water containing a strong-acid catalyst .

Scientific Research Applications

  • Catalysis and Drug Delivery : Phosphonic acids and mesoporous silica materials have applications in catalysis or drug delivery. A study demonstrated the synthesis method via direct immobilization of phosphonic acids and phosphoric acid esters on mesoporous silicas, which could potentially be applied to phosphomethylphosphonic acid adenosyl ester (Weinberger et al., 2019).

  • Medicinal Chemistry : Phosphonic acid esters are important in medicinal chemistry, often used as inhibitors of various enzymes. Their biological relevance and potential for structural modifications lead to broad applications in medicine (Mucha et al., 2011).

  • Polymerization and Material Science : Research on polymeric phosphonate esters, which include phosphomethylphosphonic acid adenosyl ester, has applications in material science. These polymers are used in creating materials with specific properties, such as thermal stability and crystallization behavior (Myrex et al., 2003).

  • Enzyme Research : Phosphonate esters have been studied for their role in enzyme hydrolysis, offering insights into biochemical pathways and potential therapeutic applications (Kelly et al., 1975).

  • Fuel Cell Technology : Phosphonated polymeric ionomers based on aromatic poly(arylene ether) backbones, potentially including phosphomethylphosphonic acid adenosyl ester, have applications as proton exchange membranes in fuel cells (Abouzari‐Lotf et al., 2011).

  • Organic Synthesis : The synthesis of N-protected beta-aminophosphonic acid esters involves phosphine-catalyzed allylic substitution, demonstrating the role of phosphomethylphosphonic acid adenosyl ester in organic synthesis (Park et al., 2006).

Future Directions

Phosphomethylphosphonic acid adenosyl ester and other phosphate esters and anhydrides have significant potential for further study, given their importance in biological processes . Future research may focus on developing new synthetic methods, studying their biological activity, and exploring their potential applications in medicine and other fields .

properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O9P2/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21)/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCWZBFDIYXLAA-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O9P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphomethylphosphonic acid adenosyl ester

CAS RN

3768-14-7
Record name α,β-Methylene-ADP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3768-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adenosine 5'-methylenediphosphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenosine 5'-methylenediphosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03148
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Adenosine 5'-[hydrogen (phosphonomethyl)phosphonate]
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Record name .ALPHA.,.BETA.-METHYLENE ADENOSINE 5'-DIPHOSPHATE
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Citations

For This Compound
7
Citations
M Wang, H Wu, R Wu, Y Tan… - Frontiers in Endocrinology, 2023 - ncbi.nlm.nih.gov
… As a result, BAK1 was a druggable target of keracyanin; PLCG1 was a druggable target of 9,10-phenanthrenequinone, diclofenac, phosphomethylphosphonic acid adenosyl ester, …
Number of citations: 0 www.ncbi.nlm.nih.gov
K Fujimori, S Fujii, L Lisdiana, S Wakai… - Bioscience …, 2019 - Taylor & Francis
… Two divalent metal cations (grey) and an ATP analog, phosphomethylphosphonic acid adenosyl ester (black), are shown as sphere and stick models, respectively. Amino acid side …
Number of citations: 2 www.tandfonline.com
BT Birhanu, SJ Lee, NH Park, JB Song… - Journal of Veterinary …, 2018 - dbpia.co.kr
Actinobacillus pleuropneumoniae is a Gram-negative bacterium that resides in the respiratory tract of pigs and causes porcine respiratory disease complex, which leads to significant …
Number of citations: 0 www.dbpia.co.kr
HH Hu, G Lu, CC Chang, Y Li, J Zhong, CJ Guo… - BioRxiv, 2022 - biorxiv.org
… comparison of the models of ecPRPS in type A and type B polymers, Legionella pneumophila PRPS (6NFE), human PRPS1 (2H06), phosphomethylphosphonic acid adenosyl ester- …
Number of citations: 2 www.biorxiv.org
MI Ionescu - ADMET and DMPK, 2020 - hrcak.srce.hr
… The human NT5Es co-crystallized with the substrate adenosine and with phosphomethylphosphonic acid adenosyl ester, allow a deep view of the amantadine interactions …
Number of citations: 1 hrcak.srce.hr
MI Ionescu - researchgate.net
… The human NT5Es co-crystallized with the substrate adenosine and with phosphomethylphosphonic acid adenosyl ester, allow a deep view of the amantadine interactions …
Number of citations: 3 www.researchgate.net
S Chonde - 2016 - search.proquest.com
Conducting background research is a time consuming, yet important, part of every research endeavor. It includes compiling relevant sources, reading those sources, and …
Number of citations: 2 search.proquest.com

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